N-Phenyl-N-(1-(phenylimino)ethyl)-N'-m-nitrophenylurea

Description

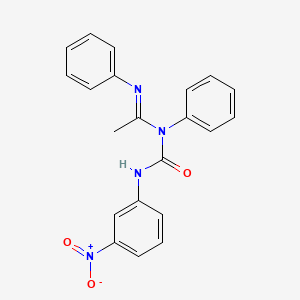

N-Phenyl-N-(1-(phenylimino)ethyl)-N'-m-nitrophenylurea is a urea derivative characterized by a complex structure featuring phenyl, iminoethyl, and meta-nitrophenyl substituents. Urea derivatives are widely studied for their diverse applications, including agrochemical and pharmaceutical uses.

The iminoethyl (-NH-C=N-) bridge may enhance conformational flexibility compared to simpler urea derivatives.

Properties

CAS No. |

73840-12-7 |

|---|---|

Molecular Formula |

C21H18N4O3 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

1-(C-methyl-N-phenylcarbonimidoyl)-3-(3-nitrophenyl)-1-phenylurea |

InChI |

InChI=1S/C21H18N4O3/c1-16(22-17-9-4-2-5-10-17)24(19-12-6-3-7-13-19)21(26)23-18-11-8-14-20(15-18)25(27)28/h2-15H,1H3,(H,23,26) |

InChI Key |

GTOHUYRXZMYIOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea typically involves the condensation of 4-aminodiphenylamine with acetophenone in the presence of a catalyst. The reaction conditions often include the use of a solid acid catalyst to facilitate the condensation process . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea may involve large-scale batch or continuous processes. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact. The final product is purified through crystallization or chromatography techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Acid or base catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl compounds. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to N-Phenyl-N-(1-(phenylimino)ethyl)-N'-m-nitrophenylurea exhibit promising anticancer activity. For instance, derivatives of urea have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the selective coupling of similar compounds with aryl iodides, leading to the synthesis of potential antitumor agents .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly in protein kinase pathways. Protein kinases are vital in regulating cell functions and are often implicated in cancer progression. The inhibition of specific kinases using urea derivatives can lead to therapeutic advancements in cancer treatment .

Agricultural Applications

Pesticide Development

this compound has been explored as a potential pesticide or herbicide. Its structure allows for interactions with plant metabolic pathways, potentially leading to the development of effective agrochemicals. Studies have documented the synthesis of similar compounds that exhibit herbicidal activity against various weed species, suggesting a pathway for further research into this compound's agricultural utility .

Materials Science

Polymer Synthesis

In materials science, this compound can be utilized as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and applications of N-Phenyl-N-(1-(phenylimino)ethyl)-N'-m-nitrophenylurea and related urea derivatives:

Key Observations :

- Electron-Withdrawing Groups: The m-nitro group in the target compound enhances electrophilicity compared to chloro (forchlorfenuron) or cyano (N-(4-cyanophenyl)-N'-phenylurea) substituents. This could improve binding to enzymatic targets or alter degradation kinetics .

- Flexibility: The iminoethyl group may allow conformational adaptability, a feature absent in rigid analogs like fenuron .

Physicochemical Properties

- Solubility: Cyano and nitro groups reduce hydrophilicity compared to chloro substituents. The target compound’s nitro group may further decrease water solubility, impacting formulation strategies .

- Stability : Nitro groups are generally resistant to hydrolysis but may undergo photodegradation. This contrasts with fenuron’s stability under ambient conditions .

Biological Activity

N-Phenyl-N-(1-(phenylimino)ethyl)-N'-m-nitrophenylurea is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, substantiated by various case studies and research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of phenyl isocyanate with appropriate amines and aldehydes, which leads to the formation of the urea moiety. The specific synthetic route can influence the yield and purity of the final product, which is crucial for subsequent biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, a recent study reported minimum inhibitory concentrations (MICs) of 16 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cellular assays, it demonstrated cytotoxic effects on cancer cell lines, including HeLa and MCF-7 cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analyses .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the activation of inflammasomes in macrophages, thereby reducing the secretion of pro-inflammatory cytokines such as IL-1β . This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound. Modifications to the phenyl groups and the introduction of electron-withdrawing groups like nitro have been shown to enhance antimicrobial efficacy while maintaining low toxicity profiles .

| Modification | Effect on Activity |

|---|---|

| Nitro substitution | Increased antibacterial activity |

| Alteration of phenyl groups | Variable effects on cytotoxicity |

| Chain length variation | Influences solubility and bioavailability |

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of phenylurea derivatives found that those with additional nitro groups exhibited enhanced activity against multidrug-resistant strains .

- Cancer Cell Lines : In a controlled experiment, this compound was tested against various cancer cell lines, showing IC50 values ranging from 10 to 25 μM, indicating significant potential as an anticancer agent .

- Inflammation Models : Animal models treated with this compound showed reduced inflammation markers following LPS stimulation, highlighting its potential in managing inflammatory disorders .

Q & A

Q. What are the common synthetic routes for preparing N-Phenyl-N-(1-(phenylimino)ethyl)-N'-m-nitrophenylurea, and what reaction conditions optimize yield?

The synthesis of urea derivatives typically involves coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). For example, analogous compounds (e.g., N-(1,3-benzodioxol-5-yl)-N'-phenethylurea) are synthesized via condensation reactions between carboxylic acid derivatives and amines under anhydrous conditions . Key parameters include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility.

- Temperature : Room temperature to 60°C, depending on reagent reactivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.

Yield optimization requires stoichiometric control of reagents and inert atmosphere to prevent hydrolysis .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Essential methods include:

- HPLC-MS : For purity assessment (>95%) and identification of byproducts.

- NMR spectroscopy : ¹H/¹³C NMR to confirm urea linkages and nitro/m-nitrophenyl groups.

- FTIR : Detection of characteristic urea C=O stretches (~1640–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Elemental analysis : Validation of molecular formula (e.g., C, H, N percentages).

Data should be cross-validated with reference spectra from databases like PubChem .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

Solubility varies with solvent polarity:

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectroscopic analysis (e.g., NMR splitting patterns)?

Discrepancies in NMR signals (e.g., unexpected splitting) may arise from:

- Tautomerism : Urea derivatives can exhibit keto-enol tautomerism, altering proton environments.

- Dynamic effects : Rotational barriers around the urea C-N bond cause signal broadening (studied via variable-temperature NMR).

- Impurity interference : Trace solvents (e.g., residual DMF) may overlap with analyte peaks.

Solutions: - Use deuterated solvents and 2D NMR (COSY, HSQC) to assign peaks unambiguously.

- Compare experimental data with computational predictions (DFT calculations for chemical shifts) .

Q. What strategies mitigate degradation during long-term stability studies under varying pH and temperature?

Degradation pathways include hydrolysis (urea bond cleavage) and nitro group reduction. Stability protocols:

- pH-dependent studies : Buffer solutions (pH 3–10) at 25°C and 40°C.

- Light exposure : UV-Vis monitoring of nitro group integrity.

- Accelerated aging : High-performance liquid chromatography (HPLC) to quantify degradation products.

Stabilizers like antioxidants (e.g., BHT) or lyophilization improve shelf life .

Q. How can computational modeling predict the compound’s binding affinity in enzyme inhibition studies?

Methodology:

Docking simulations : Use software (AutoDock Vina) to model interactions with target enzymes (e.g., urease or kinases).

MD simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER).

QSAR analysis : Correlate substituent effects (e.g., nitro group position) with activity.

Validation requires in vitro IC₅₀ assays and crystallography (e.g., X-ray structures of enzyme-ligand complexes) .

Q. What experimental controls are essential to validate the compound’s role in catalytic applications (e.g., organocatalysis)?

Critical controls:

- Blank reactions : Exclude the compound to confirm catalytic necessity.

- Isotopic labeling : ¹⁵N-urea derivatives trace reaction pathways.

- Kinetic profiling : Monitor turnover frequency (TOF) and activation energy (Arrhenius plots).

Compare with known catalysts (e.g., thiourea analogs) to benchmark performance .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s thermal stability in DSC/TGA studies?

Discrepancies may arise from:

- Sample preparation : Moisture content or crystallinity differences.

- Heating rates : Faster rates (>10°C/min) mask decomposition events.

Resolution: - Standardize protocols (e.g., 5°C/min under N₂ atmosphere).

- Pair DSC with mass spectrometry (TGA-MS) to identify evolved gases (e.g., NH₃ from urea decomposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.